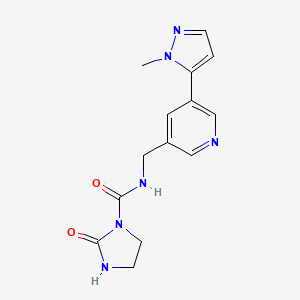

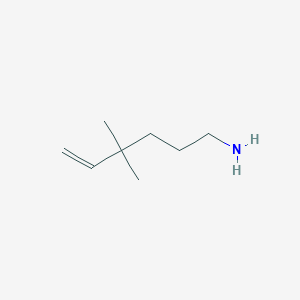

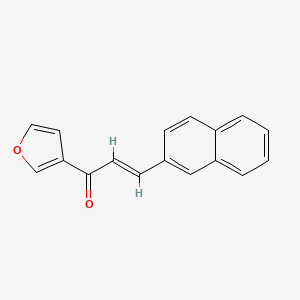

![molecular formula C25H16N2O2S B2645209 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 392236-82-7](/img/structure/B2645209.png)

4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the use of various substituents on the thiazole ring . The replacement of the NH2 group with a substituted phenyl ring can significantly increase the antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to that of pyridine .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have synthesized and evaluated compounds related to 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide for their anticancer properties. For instance, the synthesis and characterization of derivatives with potential anticancer activity were carried out, with some compounds showing notable efficacy against breast cancer cell lines and other cancer types. This highlights the potential of these compounds in the development of new anticancer therapies (Salahuddin et al., 2014), (Ravinaik et al., 2021).

Antimicrobial and Antiproliferative Activities

Compounds related to this compound have also been synthesized and evaluated for their antimicrobial and antiproliferative activities. Studies report the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing significant biological properties as antimicrobial and antiproliferative agents (Mansour et al., 2020).

Photophysical Properties

The photophysical properties of novel classes of fluorophores, including those containing naphtho[1,2-d]thiazol-2-yl units, have been studied. These compounds exhibit fluorescence in solution and emit in blue and green regions, suggesting their potential application in optoelectronic devices and fluorescent materials (Padalkar et al., 2015).

Synthesis and Characterization

The synthesis and characterization of compounds involving naphtho[1,2-d]thiazol-2-yl units have been extensively studied. These investigations provide insights into the chemical properties and reactivity of these compounds, contributing to the development of novel materials and pharmaceutical agents. Studies explore various synthetic routes, including multi-component reactions and oxidative cyclizations, to create compounds with potential applications in medicinal chemistry and material science (Darijani et al., 2020), (Wei et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

The future research on “4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” and other thiazole derivatives could focus on exploring their potential biological activities and developing new compounds with lesser side effects . This could lead to the discovery of new drugs with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O2S/c28-23(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(29)27-25-26-22-20-9-5-4-6-16(20)14-15-21(22)30-25/h1-15H,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOHZHLJGOKOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

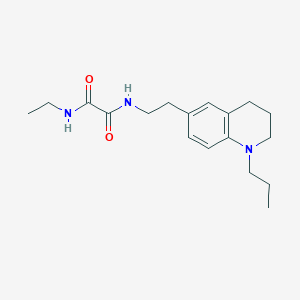

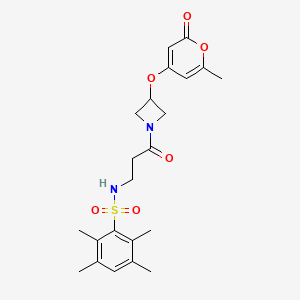

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

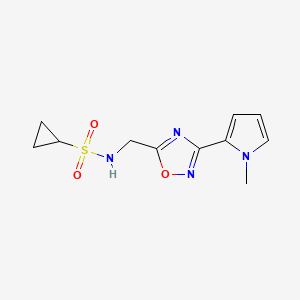

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)

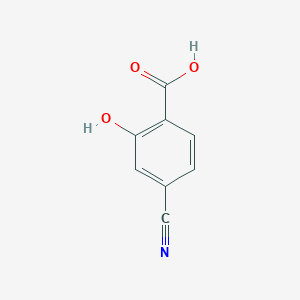

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)

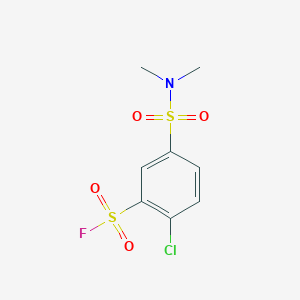

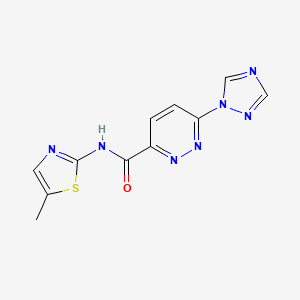

![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)